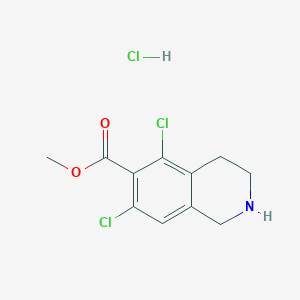

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride

Description

IUPAC Nomenclature and Systematic Identification

IUPAC Nomenclature and Systematic Identification

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is identified by the Chemical Abstracts Service (CAS) registry number 851784-90-2. The compound belongs to the tetrahydroisoquinoline family, featuring a partially hydrogenated isoquinoline core structure with two chlorine substituents at positions 5 and 7, and a methyl carboxylate group at position 6. The compound exists as a hydrochloride salt.

The systematic molecular formula of the compound is C11H12Cl3NO2, with a calculated molecular weight of 296.6 g/mol. The molecular structure consists of a tetrahydroisoquinoline core with dichloro substitution and a methyl carboxylate group. The salt form includes an additional hydrochloride component.

Various chemical identifiers are associated with this compound:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H |

| InChIKey | NUFSWKLOQQPTFM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl |

The compound is also identified by alternative names including "Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride" in commercial and research contexts.

Molecular Structure Analysis via X-ray Crystallography

While specific X-ray crystallographic data for this compound is not extensively reported in the primary literature, the structure can be analyzed based on theoretical models and comparative analysis with structurally similar tetrahydroisoquinoline derivatives.

The tetrahydroisoquinoline core typically exhibits a non-planar conformation due to the partially saturated ring system. The nitrogen-containing six-membered ring adopts a half-chair conformation, with the nitrogen atom slightly elevated from the plane formed by the carbon atoms. The fused benzene ring remains planar, creating a characteristic angular shape for the overall molecular framework.

The two chlorine atoms at positions 5 and 7 are expected to lie in the plane of the aromatic ring, with the bulky methyl carboxylate group at position 6 potentially causing some steric hindrance. This arrangement likely influences the overall crystal packing and intermolecular interactions in the solid state.

The hydrochloride salt formation occurs at the nitrogen atom of the tetrahydroisoquinoline ring, resulting in a positively charged nitrogen. This protonation significantly affects the electron distribution throughout the molecule and contributes to its overall physicochemical properties.

Predicted bond lengths and angles for the core structure can be estimated based on similar compounds:

| Bond | Predicted Length (Å) |

|---|---|

| C-C (aromatic) | 1.38-1.40 |

| C-C (aliphatic) | 1.50-1.54 |

| C-N | 1.47-1.50 |

| C-Cl | 1.73-1.75 |

| C=O | 1.20-1.23 |

| C-O | 1.32-1.36 |

| O-CH3 | 1.43-1.45 |

Spectroscopic Characterization (¹H/¹³C NMR, IR, UV-Vis)

Spectroscopic methods provide crucial insights into the structural features of this compound. The compound exhibits characteristic spectral patterns that confirm its structural identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum of this compound typically shows distinct signals corresponding to different proton environments in the molecule. Based on structural analysis and comparison with similar tetrahydroisoquinoline derivatives, the expected ¹H NMR signals include:

- A singlet at approximately δ 3.9-4.0 ppm, integrating for 3 protons, corresponding to the methyl ester group (-OCH3)

- A singlet at approximately δ 7.5-8.0 ppm, integrating for 1 proton, corresponding to the aromatic proton at position 8

- Multiple signals in the range of δ 3.0-4.6 ppm, integrating for a total of 6 protons, corresponding to the three methylene groups (-CH2-) of the tetrahydroisoquinoline ring

- A broad signal at approximately δ 9.0-10.0 ppm, corresponding to the protonated nitrogen (N-H+) in the hydrochloride salt form

The carbon (¹³C) NMR spectrum would be expected to show approximately 11 distinct signals corresponding to the carbon atoms in the compound:

- A signal at approximately δ 52-54 ppm for the methyl carbon of the ester group

- A signal at approximately δ 165-170 ppm for the carbonyl carbon of the ester group

- Signals between δ 120-140 ppm for the aromatic carbons

- Signals between δ 20-45 ppm for the methylene carbons of the tetrahydroisoquinoline ring

NMR studies on structurally related tetrahydroisoquinoline derivatives have revealed interesting conformational features. For instance, N-substituted tetrahydroisoquinoline-3-carboxylic acid esters have been shown to exhibit complex NMR spectra due to rotational isomerism around the amide bond at position 2, with a high energy barrier for rotation resulting in geometrically and magnetically nonequivalent conformers.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. Based on standard IR correlation tables, the following key absorptions would be anticipated:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (salt) | 3200-3500 | Medium to strong |

| C-H stretch (aromatic) | 3000-3100 | Weak to medium |

| C-H stretch (aliphatic) | 2850-2950 | Medium to strong |

| C=O stretch (ester) | 1720-1740 | Strong |

| C=C stretch (aromatic) | 1600-1400 | Medium |

| C-O-C stretch (ester) | 1200-1250 | Strong |

| C-N stretch | 1200-1350 | Medium |

| C-Cl stretch | 600-800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of tetrahydroisoquinoline derivatives typically shows characteristic absorption patterns related to the aromatic and conjugated systems within the molecule. Based on data from structurally similar compounds, this compound would be expected to show:

- A primary absorption maximum at approximately 210-230 nm, corresponding to π→π* transitions in the aromatic system

- A secondary absorption band at approximately 260-280 nm, which may be influenced by the chlorine substituents and the carboxylate group that extend the conjugation

- Possible additional absorption features at longer wavelengths due to n→π* transitions involving the nitrogen and oxygen atoms

Comparison with the UV-Vis spectrum of N-methyl-1,2,3,4-tetrahydroisoquinoline, which shows absorption maxima at approximately 210-280 nm, supports these predictions, with expected bathochromic shifts due to the additional substituents.

Tautomeric and Conformational Studies

This compound exhibits interesting conformational properties that influence its structural characteristics and reactivity.

Conformational Analysis

The tetrahydroisoquinoline core of the molecule exists primarily in a half-chair conformation, with the nitrogen-containing ring adopting a non-planar geometry. This conformational preference is influenced by:

- The sp³ hybridization of the carbon atoms in positions 1, 3, and 4

- The tendency to minimize ring strain

- The influence of the nitrogen atom's electronic properties

The protonation of the nitrogen in the hydrochloride salt form significantly impacts the conformational equilibrium by altering the electronic distribution and introducing electrostatic interactions that can stabilize certain conformations over others.

The methyl carboxylate group at position 6 can adopt different orientations relative to the plane of the aromatic ring. Theoretical calculations and experimental evidence from similar systems suggest that the preferred orientation would place the carbonyl oxygen in a conformation that minimizes steric interactions with the chlorine atoms at positions 5 and 7.

Rotational Isomerism

Studies on structurally related N-arylacyl tetrahydroisoquinoline-3-carboxylic acid esters have demonstrated the presence of rotational isomerism due to restricted rotation around certain bonds. While this compound does not contain an N-arylacyl group, potential rotational barriers may exist around:

- The C-C bond connecting the methyl carboxylate group to the aromatic ring

- The C-O bond within the methyl ester group

These rotational processes typically occur with energy barriers in the range of 10-20 kcal/mol, which can lead to distinct conformational populations that may be observable by variable-temperature NMR spectroscopy.

Ring Inversion Dynamics

The partially saturated ring of the tetrahydroisoquinoline system undergoes ring inversion processes that interconvert different conformations. The energy barrier for this process is typically in the range of 5-10 kcal/mol for simple tetrahydroisoquinoline systems, but may be altered by the presence of the chlorine and carboxylate substituents in the current compound.

The ring inversion dynamics can influence the overall molecular shape and the spatial orientation of the functional groups, which in turn affects the compound's ability to interact with other molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions.

Properties

IUPAC Name |

methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFSWKLOQQPTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride typically involves multiple steps, starting with the appropriate isoquinoline precursor. The process may include chlorination, reduction, and esterification reactions under controlled conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The production process is optimized to minimize waste and maximize yield, adhering to stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced isoquinoline derivatives.

Substitution: Generation of various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: Research in biology has explored the biological activity of this compound, investigating its potential as a lead compound for drug development.

Medicine: In medicine, Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is studied for its therapeutic potential, particularly in the treatment of neurological disorders and pain management.

Industry: The compound is used in the chemical industry for the synthesis of various fine chemicals and intermediates, contributing to the development of new materials and products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may modulate neurotransmitter systems, inhibit enzymes, or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Uniqueness: Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is unique in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₁H₁₂Cl₂N O₂·HCl

- Molecular Weight : Approximately 296.57 g/mol

- Appearance : White to off-white solid

- Solubility : Sparingly soluble in chloroform and slightly soluble in methanol

Biological Activities

Research has demonstrated that methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate exhibits several notable biological activities:

1. Anticancer Properties

- The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may interfere with specific signaling pathways involved in tumor growth and metastasis. For instance, it has been investigated for its effects on leukocyte adhesion molecules which play a role in cancer progression .

2. Anti-inflammatory Effects

- Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has been evaluated for its anti-inflammatory properties. The presence of chlorine atoms in its structure may enhance its ability to modulate inflammatory responses by influencing cytokine production .

3. Anticonvulsant Activity

- Preliminary studies suggest that this compound may exhibit anticonvulsant activity. It has been tested in various animal models to assess its efficacy in reducing seizure frequency and intensity .

The biological activity of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is believed to be linked to its ability to interact with various biological targets:

- Receptor Binding : Interaction studies have indicated that the compound binds effectively to certain receptors and enzymes involved in cancer and inflammatory processes.

- Structural Modifications : Alterations in the compound's structure can significantly affect its interaction profile with target proteins, potentially enhancing its therapeutic efficacy .

Comparative Analysis with Related Compounds

To better understand the unique properties of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | C₁₁H₁₂ClNO₂ | Contains only one chlorine atom |

| Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | C₁₁H₁₂BrNO₂ | Bromine substitution instead of chlorine |

| Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | C₁₁H₁₂FNO₂ | Fluorine substitution at position 5 |

The presence of multiple chlorine atoms in methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate enhances its reactivity compared to its analogs .

Case Studies and Research Findings

Several studies have focused on the therapeutic implications of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate:

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of various cancer cell lines through modulation of apoptotic pathways .

- Inflammation Models : Research conducted on animal models demonstrated significant reductions in inflammatory markers when treated with this compound .

- Neuroprotective Effects : Investigations into its anticonvulsant properties revealed that it may protect neuronal cells from excitotoxic damage .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Traditional Hydrolysis | LiI, pyridine, heat | ~65% | |

| Improved Boc Protection | Boc-anhydride, mild acidic deprotection | 78-80% |

How can researchers address contradictions in reported hydrolysis yields for methyl ester intermediates?

Advanced

Discrepancies in hydrolysis yields often stem from variations in reagent purity, temperature control, and reaction duration. For example, LiI-mediated hydrolysis in pyridine may produce variable yields due to competing ester decomposition or incomplete conversion . Systematic optimization involves:

- Temperature modulation : Maintaining 80-90°C to balance reaction rate and side-product formation.

- Stoichiometric adjustments : Increasing LiI molar ratios to drive ester cleavage.

- Alternative solvents : Testing dimethylformamide (DMF) or acetonitrile to improve solubility.

Evidence from improved routes shows that replacing LiI with Boc-protection strategies reduces variability, achieving consistent yields >75% .

What mechanistic insights explain the hydrolysis challenges of methyl ester intermediates?

Advanced

The hydrolysis mechanism involves nucleophilic attack by iodide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methyl iodide and a lithium carboxylate . Competing pathways include:

- Incomplete nucleophilic displacement : Residual ester due to steric hindrance from the tetrahydroisoquinoline core.

- Side reactions : Methyl iodide volatility leading to loss of reactive intermediates.

Kinetic studies using in-situ NMR or HPLC monitoring can identify rate-limiting steps. For instance, LiI’s hygroscopic nature may introduce water, accelerating ester hydrolysis but risking carboxylate precipitation .

How is this compound utilized as a key intermediate in Lifitegrast (SAR1118) synthesis?

Advanced

The compound serves as a critical precursor for Lifitegrast, a dry eye therapy. The synthesis involves:

Amide coupling : Reacting the hydrolyzed carboxylic acid derivative (from the methyl ester) with (S)-2-amino-3-(3-methylsulfonylphenyl)propanol using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .

Oxidation : Converting methylthio groups to methylsulfonyl moieties for final bioactivity .

Key challenges include maintaining stereochemical integrity during coupling and minimizing racemization. Evidence highlights that optimized coupling conditions (e.g., low-temperature activation) improve enantiomeric excess (>99.9%) .

What analytical strategies validate the purity and structural integrity of this compound during synthesis?

Basic

Routine characterization employs:

- NMR spectroscopy : To confirm substitution patterns (e.g., Cl at positions 5 and 7, methyl ester integration).

- HPLC-MS : For purity assessment (>95%) and detection of byproducts (e.g., unreacted starting materials or hydrolysis residues) .

- Elemental analysis : Validating stoichiometry of the hydrochloride salt .

Advanced methods like X-ray crystallography (using SHELX programs) may resolve ambiguities in stereochemistry or salt forms, though no direct evidence exists for this compound .

What are the implications of polymorphic forms on the compound’s pharmaceutical applications?

Advanced

Polymorphism impacts solubility, stability, and bioavailability. For instance, the hydrochloride salt’s crystalline form may influence dissolution rates in downstream formulations. While direct studies on this compound are limited, notes that Lifitegrast’s polymorphs are patented, emphasizing the need for controlled crystallization during salt formation. Researchers should explore:

- Solvent screening : Using polar aprotic solvents (e.g., DMSO) to isolate stable polymorphs.

- Thermal analysis : DSC/TGA to identify phase transitions and hydrate formation .

How can computational methods aid in optimizing synthetic pathways for this compound?

Advanced

Density Functional Theory (DFT) calculations can model reaction energetics, such as transition states during ester hydrolysis or amide coupling. For example:

- Predicting LiI’s nucleophilicity in different solvents.

- Mapping steric effects in the tetrahydroisoquinoline core that hinder reagent access.

Machine learning models trained on reaction databases may also propose alternative catalysts (e.g., DMAP for ester activation) or solvent systems to improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.